3-(4-Ethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
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Overview
Description
3-(4-Ethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with an ethylphenyl group and a sulfanyl-linked oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps:
Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Sulfanyl Linkage Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Pyridazine Ring Formation: The final step involves the formation of the pyridazine ring, which can be achieved through the reaction of the intermediate with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The ethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology and Medicine
Antimicrobial Agents: The oxadiazole moiety is known for its antimicrobial properties, making this compound a candidate for drug development.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties.
Dyes and Pigments:
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine depends on its application:
Antimicrobial Activity: The oxadiazole ring interacts with microbial enzymes, disrupting their function.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines by interacting with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-Methylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
- **3-(4-Ethylphenyl)-6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Uniqueness
Substituent Effects: The presence of the ethyl group on the phenyl ring can influence the compound’s reactivity and physical properties compared to similar compounds with different substituents.
Biological Activity: The specific arrangement of substituents can affect the compound’s interaction with biological targets, potentially leading to unique biological activities.
Properties
Molecular Formula |
C22H20N4OS |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H20N4OS/c1-3-16-8-10-17(11-9-16)19-12-13-21(25-24-19)28-14-20-23-22(26-27-20)18-7-5-4-6-15(18)2/h4-13H,3,14H2,1-2H3 |
InChI Key |
DJIWERKTOXBHOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4C |
Origin of Product |
United States |
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